molecular formula C12H14N4O2 B15081544 1H-Benzimidazole, 6-nitro-1-(1-pyrrolidinylmethyl)- CAS No. 103248-20-0

1H-Benzimidazole, 6-nitro-1-(1-pyrrolidinylmethyl)-

Cat. No.: B15081544
CAS No.: 103248-20-0
M. Wt: 246.27 g/mol
InChI Key: DBXYSMRCVSVYRP-UHFFFAOYSA-N
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Description

6-Nitro-1-(1-pyrrolidinylmethyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a nitro group and a pyrrolidinylmethyl group in this compound makes it particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1-(1-pyrrolidinylmethyl)-1H-benzimidazole typically involves the reaction of 6-nitrobenzimidazole with pyrrolidine in the presence of a suitable base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The specific details of the reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity 6-Nitro-1-(1-pyrrolidinylmethyl)-1H-benzimidazole.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1-(1-pyrrolidinylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-amino-1-(1-pyrrolidinylmethyl)-1H-benzimidazole, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

6-Nitro-1-(1-pyrrolidinylmethyl)-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Nitro-1-(1-pyrrolidinylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The pyrrolidinylmethyl group may enhance the compound’s ability to penetrate cell membranes and reach its targets. The exact molecular pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Nitrobenzimidazole: Lacks the pyrrolidinylmethyl group but shares the nitro group and benzimidazole core.

    1-(1-Pyrrolidinylmethyl)-1H-benzimidazole: Lacks the nitro group but contains the pyrrolidinylmethyl group and benzimidazole core.

    6-Amino-1-(1-pyrrolidinylmethyl)-1H-benzimidazole: A reduction product of 6-Nitro-1-(1-pyrrolidinylmethyl)-1H-benzimidazole.

Uniqueness

6-Nitro-1-(1-pyrrolidinylmethyl)-1H-benzimidazole is unique due to the presence of both the nitro group and the pyrrolidinylmethyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various fields of research.

Properties

CAS No.

103248-20-0

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

6-nitro-1-(pyrrolidin-1-ylmethyl)benzimidazole

InChI

InChI=1S/C12H14N4O2/c17-16(18)10-3-4-11-12(7-10)15(8-13-11)9-14-5-1-2-6-14/h3-4,7-8H,1-2,5-6,9H2

InChI Key

DBXYSMRCVSVYRP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CN2C=NC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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